2,2-Dimethoxy-1-pyridin-2-ylethanone
Description
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2,2-dimethoxy-1-pyridin-2-ylethanone |
InChI |
InChI=1S/C9H11NO3/c1-12-9(13-2)8(11)7-5-3-4-6-10-7/h3-6,9H,1-2H3 |
InChI Key |
NRYXKJWEZMTYPS-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)C1=CC=CC=N1)OC |
Origin of Product |
United States |
Preparation Methods
Alkylation of Pyridin-2-yl Ketones with Dimethyl Acetal Derivatives
One prevalent approach to synthesize this compound involves the reaction of pyridin-2-yl ketones or related precursors with dimethyl acetals or equivalents under basic or catalytic conditions. This method relies on the formation of the dimethoxy substitution at the alpha position of the ethanone moiety.
-
- Starting from 2-acetylpyridine or similar ketones, the alpha position is treated with dimethyl sulfate or dimethyl acetal reagents in the presence of alkali metal methylates (e.g., sodium methylate).
- The reaction is performed in nonpolar, water-immiscible solvents such as dioxane to maintain homogeneity.
- Catalysts such as polyethylene glycol derivatives or crown ethers may be added to enhance reaction rates.
- Reaction temperatures range from -20 °C to 100 °C, with reaction times from a few hours up to overnight.
-
- The alkali metal methylate deprotonates the alpha position, generating an enolate intermediate that reacts with the dimethyl acetal or methylating agent to form the dimethoxy substitution.
- The solvent choice is critical to avoid side reactions and facilitate product isolation.
-
- Yields typically range from moderate to high (50–90%), depending on the exact conditions.
- Purification involves aqueous washes to remove inorganic salts and chromatographic methods or recrystallization to isolate the pure product.
This method is adapted from similar procedures used for preparing 2,2-dimethoxy-2-phenylacetophenone, with modifications to accommodate the pyridinyl substituent.
Direct Condensation of Pyridine-2-carboxaldehyde with Dimethoxyacetyl Precursors
Another synthetic route involves the condensation of pyridine-2-carboxaldehyde derivatives with dimethoxyacetyl-containing compounds or their equivalents under acidic or basic catalysis.
-
- Pyridine-2-carboxaldehyde is reacted with 1,1-dimethoxyacetone or similar acetals in the presence of bases such as potassium hydroxide or sodium hydroxide.
- Solvents include ethanol, methanol, or aqueous mixtures.
- Reaction temperatures are mild, typically room temperature to 50 °C.
- The reaction time varies from several hours to overnight.
-
- This method avoids the use of strong methylating agents.
- It allows for good control over substitution patterns on the pyridine ring.
Metal-Catalyzed Coupling and Reduction Approaches
While less directly related to the exact compound, methods involving catalytic asymmetric reductions and metal-catalyzed coupling reactions have been reported for related pyridinyl ketones and bipyridyl ligands.
- These involve starting from halogenated pyridine derivatives (e.g., 2,6-dibromopyridine) and using catalytic amounts of metals such as palladium or nickel for coupling reactions.
- Subsequent steps include reduction and functional group transformations to install the dimethoxyacetyl group.
- These methods are more complex and suited for chiral or substituted derivatives but demonstrate the versatility of metal catalysis in pyridinyl compound synthesis.
Comparative Summary of Preparation Methods
Detailed Research Data and Reaction Parameters
Alkylation Reaction Conditions (Adapted from Patent US5081307A)
| Parameter | Value/Range | Comments |
|---|---|---|
| Solvent | Dioxane (nonpolar, water-immiscible) | Ensures homogeneous reaction phase |
| Alkali Metal Methylate | Sodium methylate preferred | Can be used as 28% methanol solution |
| Catalyst | Polyethylene glycol or crown ethers | Enhances reaction rate |
| Temperature | -20 °C to 100 °C | Reaction proceeds under moderate conditions |
| Reaction Time | Few hours | Dependent on stirring and reactant ratios |
| Workup | Washing with water to remove salts | Dilutes solvent, requiring recovery steps |
Condensation Reaction Parameters (From Experimental Reports)
| Parameter | Value/Range | Comments |
|---|---|---|
| Solvent | Ethanol, Methanol, or Water | Common solvents for condensation |
| Base | KOH or NaOH | Used in catalytic amounts |
| Temperature | 20 °C to 50 °C | Mild heating or room temperature |
| Reaction Time | 3–12 hours | Overnight stirring improves yield |
| Yield | 67% to 98% | High purity after recrystallization |
Notes on Purification and Characterization
- The products are typically purified by recrystallization from ethanol or by column chromatography using ethyl acetate/hexane mixtures.
- Characterization is performed by NMR spectroscopy (1H and 13C), FTIR, and mass spectrometry to confirm the presence of the dimethoxy groups and pyridinyl moiety.
- High-performance liquid chromatography (HPLC) is used to assess purity, often achieving >99% purity.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethoxy-1-pyridin-2-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide and other nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Dimethoxy-1-pyridin-2-ylethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 2,2-Dimethoxy-1-pyridin-2-ylethanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Reactivity and Functional Group Influence
- Methoxy vs. Hydroxy Groups: The dimethoxy groups in this compound reduce hydrogen-bonding capacity compared to dihydroxy analogs like 1-(2,5-dihydroxyphenyl)-3-pyridin-2-yl-propenone. This decreases solubility in aqueous media but may improve stability against oxidation .
- Chloro Substitution: The chloro group in 2-chloro-1-(6-methoxypyridin-2-yl)ethanone renders it more reactive in nucleophilic aromatic substitution (NAS) or coupling reactions compared to the dimethoxy variant, which lacks such electrophilic sites .
Physicochemical Properties
- Solubility: Methoxy groups in the dimethoxy compound enhance solubility in aprotic solvents (e.g., DMSO, acetone) compared to non-polar analogs like 1,1-dicyclohexyl derivatives. However, dihydroxy analogs (e.g., chalcone derivatives) exhibit higher aqueous solubility due to hydrogen bonding .
- Thermal Stability: The dimethoxy substituents may stabilize the ethanone moiety against thermal degradation compared to halogenated analogs, which are prone to elimination or decomposition under heat .
Q & A
Q. What are the key steps in synthesizing 2,2-Dimethoxy-1-pyridin-2-ylethanone, and how is purity monitored during synthesis?
The synthesis typically involves multi-step reactions starting with functionalization of the pyridine ring, followed by methoxy group introduction. Critical steps include nucleophilic substitution and ketone formation. Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediates and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and purity . For example, NMR peaks for methoxy protons (δ 3.2–3.5 ppm) and pyridinyl protons (δ 7.5–8.5 ppm) are key markers.
Q. What analytical methods are essential for characterizing this compound?
Q. What safety precautions are critical when handling this compound?
The compound may cause skin/eye irritation (Category 2 hazards). Use fume hoods , nitrile gloves , and protective eyewear . In case of exposure, rinse with water for 15 minutes and seek medical attention. Store in sealed containers away from ignition sources .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses involving this compound?
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
- Catalyst screening : Palladium catalysts improve coupling reactions (e.g., Suzuki-Miyaura).
- Temperature control : Lower temps (0–5°C) reduce side reactions during methoxy group installation . Example: A 15% yield increase was achieved using DMF at 80°C vs. THF at 60°C .
Q. How do contradictory spectral data (e.g., NMR vs. MS) arise, and how are they resolved?
Contradictions may stem from impurities (e.g., residual solvents) or tautomerism in the pyridinyl group. Resolution strategies:
- Purification : Column chromatography (silica gel, ethyl acetate/hexane).
- Advanced NMR techniques : 2D-COSY or HSQC to assign ambiguous peaks . Case Study: A spurious MS peak at m/z = 212 was traced to a hydrated impurity, removed via azeotropic drying .
Q. What role does this compound play in drug discovery, and how is its bioactivity assessed?
It serves as a scaffold for kinase inhibitors due to its planar pyridinyl-methoxy structure. Bioactivity is tested via:
Q. How can crystallographic data resolve stability issues in solid-state formulations?
X-ray diffraction reveals packing motifs and hydrogen-bonding networks. For example, a 2023 study showed that methoxy groups form CH···O interactions (2.8 Å), enhancing thermal stability (decomposition temp. ↑ from 150°C to 180°C) .
Methodological Considerations
Q. What strategies mitigate degradation during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
